molecular formula C11H11NO3 B11895904 2H-1-Benzopyran-3-carboxamide, 8-methoxy- CAS No. 83823-29-4

2H-1-Benzopyran-3-carboxamide, 8-methoxy-

Cat. No.: B11895904
CAS No.: 83823-29-4
M. Wt: 205.21 g/mol
InChI Key: IJANTNORDNYWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2H-chromene-3-carboxamide is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. The structure of 8-methoxy-2H-chromene-3-carboxamide includes a chromene ring system with a methoxy group at the 8th position and a carboxamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methoxy-2H-chromen-2-one.

    Amidation Reaction: The 8-methoxy-2H-chromen-2-one undergoes an amidation reaction with an appropriate amine to form 8-methoxy-2H-chromene-3-carboxamide.

Industrial Production Methods

Industrial production of 8-methoxy-2H-chromene-3-carboxamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxycoumarin-3-carboxamide
  • 8-methoxycoumarin-3-carboxylic acid
  • 8-methoxycoumarin-3-amine

Uniqueness

8-methoxy-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 8th position and carboxamide group at the 3rd position contribute to its unique properties compared to other coumarin derivatives .

Properties

IUPAC Name

8-methoxy-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJANTNORDNYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232727
Record name 2H-1-Benzopyran-3-carboxamide, 8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83823-29-4
Record name 2H-1-Benzopyran-3-carboxamide, 8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083823294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxamide, 8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.